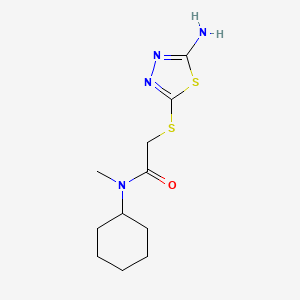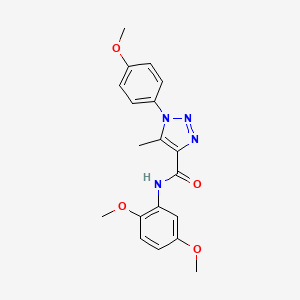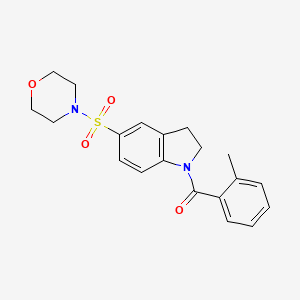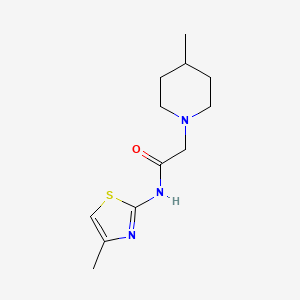
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide
Overview
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions in organisms that produce ammonia from urea . Urease plays a critical role in this process, and its inhibition disrupts the cycle, leading to a decrease in ammonia production .
Pharmacokinetics
This makes them capable of easily crossing through cell membranes .
Result of Action
The inhibition of urease by this compound leads to a decrease in the conversion of urea to ammonia . This can have various effects depending on the context. For example, in the context of a Helicobacter pylori infection, the decrease in ammonia production can inhibit the survival of the bacteria, as the conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of H. pylori .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s efficacy, as the conversion of urea to ammonia by urease increases the pH . Additionally, the presence of other substances, such as p-benzoquinone, can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide plays a significant role in biochemical reactions, particularly as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction that is crucial for the survival of certain bacteria such as Helicobacter pylori . The compound interacts with the active site of urease, forming stable complexes that inhibit the enzyme’s activity . This interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues .
Cellular Effects
The effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide on various cell types and cellular processes are profound. In cancer cell lines, such as MCF-7 and RPE-1, the compound exhibits cytotoxic effects, reducing cell viability and inducing apoptosis . It influences cell signaling pathways by inhibiting key enzymes involved in cell proliferation and survival, leading to altered gene expression and disrupted cellular metabolism . Additionally, the compound’s impact on urease activity affects the pH balance within cells, further influencing cellular functions .
Molecular Mechanism
At the molecular level, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of urease, inhibiting its catalytic activity by blocking substrate access . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site . Additionally, the compound may interact with other enzymes and proteins involved in cellular signaling pathways, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against urease over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and effects on cellular functions .
Dosage Effects in Animal Models
The effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s impact on cellular metabolism and enzyme activity, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide is involved in several metabolic pathways, primarily through its interaction with urease and other enzymes . The compound’s inhibition of urease affects the urea cycle, leading to altered levels of ammonia and carbon dioxide in cells . Additionally, the compound may influence other metabolic pathways by interacting with enzymes involved in cellular signaling and metabolism, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, as well as the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with urease and other enzymes . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its inhibitory effects on target enzymes . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The initial step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form the thiadiazole ring.
Thioether Formation: The thiadiazole derivative is then reacted with 2-chloroacetyl chloride to introduce the thioether linkage.
Amidation: Finally, the compound is reacted with N-cyclohexyl-N-methylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which is important for treating infections caused by Helicobacter pylori.
Biological Research: The compound’s ability to interact with enzymes makes it a valuable tool for studying enzyme mechanisms and inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives: These compounds have similar structures but different substituents on the acetamide group.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide: This compound has a fluorophenyl group instead of the cyclohexyl-methyl group.
Uniqueness
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. Its cyclohexyl-methyl group can influence its lipophilicity and binding affinity to target enzymes.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS2/c1-15(8-5-3-2-4-6-8)9(16)7-17-11-14-13-10(12)18-11/h8H,2-7H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBSDUYKNMYXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49721883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437383.png)


![3,4-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4437410.png)

![N-benzyl-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4437423.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4437428.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethoxyphenyl)propanamide](/img/structure/B4437432.png)


![N-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4437460.png)
![4-(2-ethoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4437473.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4437484.png)
